An In-depth Technical Guide to 7-Methoxy-1H-1,6-naphthyridin-4-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 7-Methoxy-1H-1,6-naphthyridin-4-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This bicyclic aromatic system, composed of two fused pyridine rings, serves as a foundational structure for a multitude of compounds with therapeutic potential.[1][2][3][4] The strategic placement of nitrogen atoms within the ring system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing molecules that can interact with various biological targets.[5][6] Derivatives of the 1,6-naphthyridine scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][7]
This technical guide focuses on a specific derivative, 7-Methoxy-1H-1,6-naphthyridin-4-one. The introduction of a methoxy group and a carbonyl function at positions 7 and 4, respectively, is anticipated to modulate the physicochemical and biological properties of the parent scaffold, offering new avenues for drug discovery and development. This document provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and potential applications of this compound, aiming to equip researchers with the foundational knowledge for its further exploration.
Physicochemical Properties
While extensive experimental data for 7-Methoxy-1H-1,6-naphthyridin-4-one is not widely available in the public domain, its fundamental properties can be established, and others can be predicted based on the analysis of its constituent functional groups and the broader class of 1,6-naphthyridine derivatives.
| Property | Value | Source |
| CAS Number | 952138-18-0 | [8] |
| Molecular Formula | C₉H₈N₂O₂ | [8] |
| Molecular Weight | 176.17 g/mol | [8] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar heterocyclic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar heterocyclic compounds |
| Purity | Commercially available up to 99% | [8] |
Synthesis and Structural Elucidation
The synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one, while not explicitly detailed in readily available literature, can be approached through established methodologies for constructing the 1,6-naphthyridin-4-one core. A plausible synthetic route would involve the cyclization of a suitably substituted pyridine precursor.
Conceptual Synthetic Workflow
A logical synthetic approach would involve the condensation of a 4-aminonicotinic acid derivative with a three-carbon synthon, followed by cyclization and subsequent functional group manipulation.
Caption: Conceptual workflow for the synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one.
Hypothetical Experimental Protocol
The following protocol is a generalized procedure based on known syntheses of related 1,6-naphthyridin-4-ones and should be optimized for the specific target molecule.
Step 1: Condensation and Cyclization
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To a solution of 4-amino-6-methoxynicotinic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.2 eq) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water, to yield the desired 7-Methoxy-1H-1,6-naphthyridin-4-one.
Structural Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C4) will appear significantly downfield (around 160-180 ppm), and the methoxy carbon will resonate at approximately 55-60 ppm.[9][10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.06.[12]
Chemical Reactivity and Potential for Derivatization
The 1,6-naphthyridin-4-one scaffold possesses several sites amenable to chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Potential sites of reactivity on the 7-Methoxy-1H-1,6-naphthyridin-4-one scaffold.
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N1-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated using various electrophiles under basic conditions. This modification is crucial for modulating solubility and exploring interactions with biological targets.
-
Electrophilic Aromatic Substitution: The pyridine rings are generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at the C5 or C8 positions might be possible.
-
O-Demethylation: The methoxy group at C7 can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 7-hydroxy derivative. This hydroxyl group can then serve as a handle for further functionalization.
-
Halogenation and Cross-Coupling: Introduction of a halogen at a reactive position (e.g., C5) would open up possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents.
Potential Applications in Drug Discovery
The 1,6-naphthyridine scaffold is a well-established pharmacophore. While specific biological data for 7-Methoxy-1H-1,6-naphthyridin-4-one is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
-
Anticancer Activity: Many naphthyridine derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and interaction with DNA.[3][4][7][13][14] The structural features of 7-Methoxy-1H-1,6-naphthyridin-4-one make it a candidate for evaluation against a panel of cancer cell lines.
-
Enzyme Inhibition: The heterocyclic nature of the core structure makes it suitable for targeting the active sites of various enzymes. For instance, derivatives of the related 1,5-naphthyridine have shown inhibitory activity against enzymes like phosphodiesterases.[1]
-
Antimicrobial and Antiviral Properties: The nitrogen-containing heterocyclic systems are known to possess antimicrobial and antiviral activities.[3][4][7][15] Investigation into the activity of 7-Methoxy-1H-1,6-naphthyridin-4-one against a range of pathogens is warranted.
Conclusion and Future Directions
7-Methoxy-1H-1,6-naphthyridin-4-one represents a promising, yet underexplored, molecule within the medicinally important class of 1,6-naphthyridines. This technical guide has outlined its fundamental chemical properties, proposed a viable synthetic strategy, and highlighted its potential for derivatization and application in drug discovery. The lack of extensive published data underscores the opportunity for novel research in this area. Future work should focus on the definitive synthesis and comprehensive characterization of this compound, followed by systematic biological screening to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships within the 1,6-naphthyridine family and could lead to the development of new therapeutic agents.
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